1-(4-Biphenylyloxy)-3-(isopropylamino)-2-propanol hydrochloride
Overview
Description
1-(4-Biphenylyloxy)-3-(isopropylamino)-2-propanol hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which combines a biphenyl group with an isopropylamino moiety, making it a versatile molecule in synthetic chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(4-Biphenylyloxy)-3-(isopropylamino)-2-propanol hydrochloride typically involves multiple steps, starting with the preparation of the biphenyl etherIndustrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
1-(4-Biphenylyloxy)-3-(isopropylamino)-2-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
1-(4-Biphenylyloxy)-3-(isopropylamino)-2-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: It has been investigated for its potential therapeutic properties, particularly in the treatment of cardiovascular diseases.
Mechanism of Action
The mechanism of action of 1-(4-Biphenylyloxy)-3-(isopropylamino)-2-propanol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group allows for strong binding interactions, while the isopropylamino moiety can modulate the activity of the target. This dual functionality makes it a potent compound in various biochemical pathways .
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-Biphenylyloxy)-3-(isopropylamino)-2-propanol hydrochloride stands out due to its unique combination of structural features. Similar compounds include:
1-(4-Biphenylyloxy)-2-propanol: Lacks the isopropylamino group, resulting in different chemical properties and applications.
1-(4-Biphenylyloxy)-3-(methylamino)-2-propanol: The presence of a methylamino group instead of an isopropylamino group alters its reactivity and biological activity.
Properties
IUPAC Name |
1-(4-phenylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-14(2)19-12-17(20)13-21-18-10-8-16(9-11-18)15-6-4-3-5-7-15;/h3-11,14,17,19-20H,12-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMJYANCZFNBKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940479 | |
Record name | 1-[([1,1'-Biphenyl]-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18966-02-4 | |
Record name | 2-Propanol, 1-(4-biphenylyloxy)-3-(isopropylamino)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018966024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[([1,1'-Biphenyl]-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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